molecular formula C11H16BrN3O2 B1378959 Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate CAS No. 1196154-25-2

Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No. B1378959
M. Wt: 302.17 g/mol
InChI Key: AHUXCBVCMJGTTD-UHFFFAOYSA-N
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Description

“Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate” is a chemical compound with the molecular formula C11H16BrN3O2 .


Synthesis Analysis

The synthesis of this compound involves the use of N-Bromosuccinimide in dichloromethane at 20℃ for 2 hours . The mixture is then diluted with dichloromethane and washed successively with water and brine. The organic layer is dried over sodium sulfate, concentrated in vacuum, and the residue is purified through flash chromatography on silica gel eluted with 40% ethyl acetate in hexane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H16BrN3O2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.17 . It is stored in a sealed, dry environment at 2-8°C . The compound’s solubility is 0.788 mg/ml, and it is classified as soluble .

Scientific Research Applications

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives
    • Application: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
    • Method: The compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results: Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

    Synthesis of Near-IR Solid-State Fluorescent Naphthooxazine Dyes

    • Application: The compound was used as a reactant in the synthesis of near-IR solid-state fluorescent naphthooxazine dyes .
    • Method: The compound was involved in coupling reactions with terminal alkynes .
    • Results: The synthesis resulted in the production of fluorescent dyes that emit in the near-IR region .

    Regio- and Chemoselective Formation of Dihydropyrazolo Pyrimidine Synthesis

    • Application: The compound was used in a four-component reaction for the regio- and chemoselective formation of dihydropyrazolo pyrimidine .
    • Method: The compound reacts via pyrazole with high selectivity .
    • Results: The reaction resulted in the synthesis of dihydropyrazolo pyrimidine .

    Chemoselective Trifluoromethylation

    • Application: The compound was used as a reactant in chemoselective trifluoromethylation .
    • Method: The compound was involved in coupling reactions with terminal alkynes .
    • Results: The reaction resulted in the production of trifluoromethylated compounds .
    • Application: The compound was used as a reactant in the synthesis of near-IR solid-state fluorescent naphthooxazine dyes .
    • Method: The compound was involved in coupling reactions with terminal alkynes .
    • Results: The synthesis resulted in the production of fluorescent dyes that emit in the near-IR region .
    • Application: The compound was used in a four-component reaction for the regio- and chemoselective formation of dihydropyrazolo pyrimidine .
    • Method: The compound reacts via pyrazole with high selectivity .
    • Results: The reaction resulted in the synthesis of dihydropyrazolo pyrimidine .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXCBVCMJGTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138487
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

CAS RN

1196154-25-2
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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